Crepenynic acid

Catalog No.
S618791
CAS No.
2277-31-8
M.F
C18H30O2
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crepenynic acid

CAS Number

2277-31-8

Product Name

Crepenynic acid

IUPAC Name

(Z)-octadec-9-en-12-ynoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9-

InChI Key

SAOSKFBYQJLQOS-MDZDMXLPSA-N

SMILES

CCCCCC#CCC=CCCCCCCCC(=O)O

Synonyms

(Z)-isomer of crepenynic acid, crepenynic acid, octadec-9-en-12-ynoic acid

Canonical SMILES

CCCCCC#CCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC#CC/C=C/CCCCCCCC(=O)O

Crepenynic acid (cis-9-octadecen-12-ynoic acid) is a naturally occurring unsaturated fatty acid found in various plants, including the seeds of Atractylodes lancea and Atractylodes macrocephala []. While its specific biological function within these plants remains unknown, its significance lies in its role as a precursor for a diverse group of bioactive compounds known as polyacetylenes [].

Precursor for Bioactive Polyacetylenes

Nearly 2,000 polyacetylenes have been identified in plants, and crepenynic acid serves as the starting point for their biosynthesis []. These diverse compounds exhibit various biological activities, including:

  • Fungicidal: Polyacetylenes have been shown to inhibit the growth of various fungi, potentially contributing to the plant's defense mechanisms [].
  • Antibacterial: Studies have demonstrated their effectiveness against several bacterial strains, suggesting their potential as natural antimicrobials [].
  • Pesticidal: Certain polyacetylenes exhibit insecticidal and herbicidal properties, potentially aiding plants in repelling herbivores and competing with other plants [].

These diverse properties have made polyacetylenes the subject of significant scientific research, with investigations exploring their potential applications in:

  • Agriculture: As natural alternatives to synthetic pesticides and fungicides, contributing to sustainable agricultural practices [].
  • Medicine: Exploring their potential as therapeutic agents for various diseases due to their anti-cancer, anti-inflammatory, and neuroprotective properties [, ].

Crepenynic acid, scientifically known as octadec-9-en-12-ynoic acid, is a naturally occurring fatty acid characterized by its unique alkyne functional group. Its molecular formula is C18H30O2C_{18}H_{30}O_{2} and it features a long carbon chain with an unsaturated double bond and a terminal alkyne. This compound is primarily derived from various plant sources, notably from the seed oils of certain species such as Crepis alpina and Jurinea mollis . The presence of crepenynic acid in these plants suggests its potential role in plant metabolism and defense mechanisms.

Crepenynic acid itself doesn't have a well-defined mechanism of action. Its significance lies in its role as a precursor for various bioactive acetylenic compounds in plants. These downstream metabolites exhibit a range of biological activities, including:

  • Antimicrobial: They can inhibit the growth of bacteria and fungi, potentially protecting plants from pathogens [, ].
  • Pesticidal: Some acetylenic derivatives from crepenynic acid exhibit insecticidal properties [].
  • Pharmacological potential: Certain acetylenic compounds derived from crepenynic acid, like falcarinol from carrots, show promise for anti-cancer, anti-inflammatory, and neuroprotective effects, although further research is needed [].
, particularly in the biosynthesis of polyacetylenic compounds. One notable reaction is the dehydrogenation catalyzed by the enzyme Δ12 acetylenase, which converts linoleic acid into crepenynic acid through a series of enzymatic steps . This process highlights the compound's significance in fatty acid metabolism and its potential as a precursor for other bioactive lipids.

Crepenynic acid exhibits various biological activities that make it of interest in both pharmacological and agricultural contexts. It has been identified as a potential inhibitor of essential fatty acid metabolism, suggesting that it may play a role in modulating metabolic pathways . Additionally, studies indicate that crepenynic acid can influence plant responses to biotic stress, contributing to the synthesis of modified fatty acids that enhance plant resilience .

The synthesis of crepenynic acid can be achieved through several methods. One prominent approach involves the synthesis of methyl crepenynate from non-3-yn-1-yl-triphenylphosphonium bromide, which is derived from hept-1-yne. This intermediate is then reacted with a C9 aldehyde-ester in the presence of butyl-lithium to yield crepenynic acid after alkaline hydrolysis . This synthetic route underscores the compound's complex formation process and its reliance on specific reagents.

Crepenynic acid has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for its potential therapeutic effects, particularly in metabolic disorders.
  • Agriculture: Its role in plant defense mechanisms makes it valuable for developing natural pesticides or enhancing crop resilience against pathogens.
  • Food Industry: As a fatty acid component, it may find applications in food formulations or health supplements due to its unique properties.

Research into the interactions of crepenynic acid with other biological molecules has revealed its potential to affect various metabolic pathways. Studies have shown that it can modulate enzyme activity related to fatty acid metabolism, indicating that it may influence lipid profiles within organisms . Further investigations are needed to fully understand these interactions and their implications for health and disease.

Crepenynic acid shares structural similarities with other acetylenic fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Linoleic AcidC18H32O2Essential fatty acid; lacks alkyne functionality
Arachidonic AcidC20H32O2Precursor to eicosanoids; more saturated
Palmitoleic AcidC16H30O2Contains a single double bond; shorter chain length
Eicosatrienoic AcidC20H30O2Contains multiple double bonds; longer chain

Crepenynic acid's unique alkyne group sets it apart from these compounds, giving it distinct biochemical properties and potential applications that are not shared by more common fatty acids like linoleic or arachidonic acids.

Enzymatic Conversion of Linoleic Acid to Crepenynic Acid

The biosynthesis of crepenynic acid represents a specialized metabolic pathway that diverges from conventional fatty acid desaturation processes through the enzymatic conversion of linoleic acid to form this unique acetylenic fatty acid [1] [4]. This transformation constitutes the first committed step in the crepenynate pathway, which serves as a major route for polyacetylene biosynthesis in both plants and fungi [24].

The enzymatic mechanism underlying this conversion has been extensively characterized through kinetic isotope effect studies using regiospecifically deuterated isotopomers [9] [28]. These investigations revealed that the oxidation of linoleate occurs through two discrete mechanistic steps, with the cleavage of the carbon-12 hydrogen bond exhibiting a significant primary kinetic isotope effect of 14.6 ± 3.0, while the carbon-13 hydrogen bond breaking step demonstrates a minimal isotope effect of 1.25 ± 0.08 [9] [12]. This kinetic profile indicates that crepenynic acid production proceeds via initial hydrogen atom abstraction at carbon-12 of the linoleoyl substrate, followed by a secondary dehydrogenation step that establishes the characteristic triple bond at the delta-12 position [28] [39].

Table 1: Kinetic Isotope Effects in Crepenynic Acid Biosynthesis

Reaction StepKinetic Isotope Effect (kH/kD)SignificanceReference
C12-H bond cleavage14.6 ± 3.0Rate-limiting stepReed et al. 2003
C13-H bond cleavage1.25 ± 0.08Secondary reactionReed et al. 2003
Initial hydrogen abstractionHigh (primary effect)First mechanistic stepReed et al. 2003
Secondary reaction stepMinimal (secondary effect)Less sensitive to isotopic substitutionReed et al. 2003

The conversion process requires molecular oxygen as the terminal electron acceptor and utilizes a sophisticated electron transport system consisting of nicotinamide adenine dinucleotide hydride, cytochrome b5 reductase, and cytochrome b5 as electron donors [17] [32] [39]. This oxygen-dependent dehydrogenation reaction follows the general mechanism of diiron-containing desaturases, where the diiron active site facilitates the removal of hydrogen equivalents from the substrate fatty acid [52] [39].

Substrate specificity studies have demonstrated that the acetylenase enzyme exhibits high selectivity for linoleic acid as its primary substrate, with the enzyme showing preference for the 9-cis,12-cis configuration of octadecadienoic acid [29] [11]. The enzyme can accommodate oleate substrates to some degree, producing both 9-cis,12-trans and 9-cis,12-cis octadecadienoates, but only the 9-cis,12-cis isomer serves as an effective precursor for subsequent acetylene bond formation [29].

Role of Δ12-Acetylenase (FAD2 Gene Family)

The delta-12-acetylenase enzyme responsible for crepenynic acid biosynthesis belongs to the Fatty Acid Desaturase 2 gene family, representing a functionally divergent member of this important class of membrane-bound oxygenases [11] [13]. These acetylenases are variants of traditional fatty acid desaturase 2 enzymes that have evolved specialized catalytic properties enabling triple bond formation rather than conventional double bond introduction [25] [13].

The acetylenase from Crepis alpina, designated as Crep1, has been extensively characterized and serves as the prototype for understanding structure-function relationships within this enzyme class [11] [48]. Comparative sequence analysis between acetylenases and conventional desaturases has identified eleven amino acid positions that show complete evolutionary conservation within each enzyme class but exhibit different residues between acetylenases and desaturases [11]. Site-directed mutagenesis studies have revealed that five specific amino acid positions within Crep1 are critical for determining chemoselectivity, stereoselectivity, and substrate recognition properties [11] [48].

Table 2: Enzymatic Properties of Δ12-Acetylenase

Enzyme PropertyDelta-12 AcetylenaseCharacteristics
Substrate specificityLinoleic acid (18:2Δ9,12)High substrate selectivity
Product formationCrepenynic acid (18:1Δ9,12a)Triple bond at Δ12 position
Subcellular localizationEndoplasmic reticulumMembrane-bound integral protein
Electron donor systemCytochrome b5/nicotinamide adenine dinucleotide hydrideElectron transport chain dependent
Oxygen requirementMolecular oxygenObligate aerobic reaction
Expression patternSeed-specific, high expressionTissue-specific regulation
Temperature optimum25-30°C (optimal)Temperature-dependent activity
Protein familyFatty Acid Desaturase 2 gene familyDivergent desaturase

Key residues that influence acetylenase function include tyrosine-150, phenylalanine-259, histidine-266, and valine-304, with mutations at these positions significantly affecting the enzyme's ability to catalyze acetylene bond formation versus conventional desaturation [11] [48]. The tyrosine-150 to phenylalanine mutation results in complete loss of acetylenase activity while maintaining inherent desaturase function, while the phenylalanine-259 to leucine substitution converts the enzyme to an atypical Fatty Acid Desaturase 2 capable of producing both cis and trans isomers [48].

The evolutionary relationship between acetylenases and conventional desaturases indicates that these specialized enzymes arose through gene duplication and neofunctionalization events within the Fatty Acid Desaturase 2 gene family [13]. Phylogenetic analyses have revealed extensive gene radiation within the Asterales and Apiales lineages, with evidence of positive selection driving the evolution of acetylene-forming capabilities [13]. This evolutionary pattern suggests that multiple independent origins of acetylenase function have occurred within plant lineages that produce polyacetylene natural products [13].

The enzyme requires specific cofactors for catalytic activity, including flavin adenine dinucleotide and iron-sulfur clusters, consistent with its classification as a diiron-containing oxygenase [17] [39]. The acetylenase utilizes the same basic electron transport machinery as conventional desaturases but has evolved altered substrate binding and catalytic properties that favor triple bond formation over double bond introduction [32] [39].

Subcellular Localization and Regulatory Mechanisms

The delta-12-acetylenase enzyme exhibits strict subcellular localization to the endoplasmic reticulum, where it functions as an integral membrane protein embedded within the lipid bilayer [15] [17] [21]. This endoplasmic reticulum localization is maintained through specific carboxy-terminal retention signals that prevent the enzyme from trafficking to other cellular compartments [21]. The acetylenase contains a novel carboxy-terminal aromatic amino acid-containing sequence that functions as an endoplasmic reticulum retrieval motif, ensuring proper subcellular targeting and retention [21].

The membrane topology of the acetylenase follows the characteristic pattern of Fatty Acid Desaturase 2 family members, with the protein spanning the endoplasmic reticulum membrane multiple times through hydrophobic transmembrane domains [10] [17]. This membrane-bound configuration positions the catalytic domain appropriately for interaction with phospholipid-bound fatty acid substrates and facilitates access to the electron transport components required for enzymatic activity [17] [33].

Regulatory mechanisms controlling crepenynic acid biosynthesis operate at multiple levels, with transcriptional regulation representing the primary determinant of tissue-specific accumulation patterns [25] [7]. Real-time reverse transcriptase polymerase chain reaction analysis has demonstrated that acetylenase expression levels vary dramatically between tissues, with developing seeds showing 10,000-fold higher transcript abundance compared to flower heads [25]. This extreme differential expression correlates directly with the tissue-specific accumulation of crepenynic acid, which reaches concentrations of up to 70% of total fatty acids in Crepis alpina seed oil while remaining undetectable in most vegetative tissues [4] [8].

Table 3: Regulatory Mechanisms in Crepenynic Acid Biosynthesis

Regulatory FactorEffect on Crepenynic Acid ProductionMechanism
Gene expression level10⁴-fold higher in seeds vs flowersTranscriptional control
Co-expression with Fatty Acid Desaturase 2Enhanced linoleic acid provisionMetabolic cooperation
Competition with Fatty Acid Desaturase 3Substrate competition reduces productSubstrate competition
Cytochrome b5 availabilityElectron donor limitationElectron transport limitation
Tissue specificitySeeds > flowers > other tissuesPromoter-specific regulation
Developmental stageDeveloping seeds optimalTemporal gene activation
Temperature regulationEnhanced at lower temperaturesEnzyme stability/activity
Substrate availabilityLinoleic acid dependentMetabolic flux control

The co-expression of acetylenase with other fatty acid modifying enzymes significantly influences the efficiency of crepenynic acid production [25]. Developing seeds co-express acetylenase and Fatty Acid Desaturase 2 isoform 2 at high levels, providing adequate substrate availability for acetylene bond formation [25]. Conversely, tissues that co-express Fatty Acid Desaturase 3 at high levels show reduced acetylenase product accumulation due to competitive substrate utilization, where linoleic acid is diverted toward conventional polyunsaturated fatty acid synthesis rather than acetylene formation [25].

Temperature regulation represents another important factor controlling acetylenase activity, with optimal enzyme function occurring at temperatures between 25-30°C [44] [45]. Lower temperatures generally enhance acetylenase activity, consistent with the enzyme's adaptation to temperate plant environments [38]. This temperature dependence reflects both enzyme stability considerations and the kinetic properties of the multi-step electron transport process required for catalytic function [49].

Crepenynic acid, systematically known as (9Z)-octadec-9-en-12-ynoic acid, is a specialized fatty acid characterized by the presence of both a double bond at the carbon-9 position and a triple bond at the carbon-12 position within an eighteen-carbon chain [1] [2]. This unique structural configuration positions crepenynic acid as a fundamental precursor in the biosynthesis of polyacetylenic natural products, which are distributed across diverse taxonomic groups including plants, fungi, and marine organisms [3] [4].

The natural occurrence of crepenynic acid represents a remarkable example of convergent evolution in fatty acid metabolism, with distinct biosynthetic pathways having evolved independently across multiple kingdoms of life. The compound serves as a critical intermediate in the crepenynate pathway, which feeds into the production of more complex acetylenic natural products with significant biological activities [5] [4].

Plant Sources (e.g., Crepis alpina, Atractylodes lancea)

Plant species represent the most extensively documented natural sources of crepenynic acid, with accumulation patterns demonstrating both taxonomic and tissue-specific distributions. The compound occurs primarily within the Asteraceae family, although notable exceptions exist in other plant families.

Asteraceae Family Dominance

Within the Asteraceae family, several genera have been identified as significant producers of crepenynic acid. Crepis alpina stands as the most prominent source, with seed oil containing approximately 70% crepenynic acid incorporated into triacylglycerols [2] [6] [3]. This exceptionally high concentration has made Crepis alpina a model system for studying crepenynic acid biosynthesis and has led to the identification of the acetylenase enzyme responsible for triple bond formation [7] [8].

Crepis palaestina similarly accumulates substantial quantities of crepenynic acid, with seed oil containing approximately 60% of this acetylenic fatty acid [3] [9]. Related species within the genus, including Crepis foetida and Crepis rubra, also demonstrate the capacity for crepenynic acid production, though specific accumulation levels vary across species [10] [11] [12].

The genus Atractylodes represents another significant source within the Asteraceae family. Atractylodes lancea seeds contain approximately 18% crepenynic acid as a component of their fatty acid profile, while Atractylodes macrocephala seeds contain 13-15% crepenynic acid [13] [14]. These concentrations, while lower than those observed in Crepis species, remain substantial and contribute to the medicinal properties attributed to these traditional Chinese medicinal plants [15] [16].

Saussurea candicans demonstrates remarkable crepenynic acid accumulation, with seed oil containing 33% of this specialized fatty acid [17] [18] [19]. This high concentration establishes Saussurea candicans as an alternative commercial source for crepenynic acid extraction and utilization [19] [20].

Additional Asteraceae sources include Ixiolaena brevicompta, which contains 22% crepenynic acid in its seed oil [21] [22] [23], and Jurinea mollis, with 24.1% crepenynic acid content [14] [24]. These diverse sources within the Asteraceae family illustrate the widespread capacity for crepenynic acid biosynthesis within this taxonomic group.

Non-Asteraceae Sources

While the Asteraceae family dominates crepenynic acid production, important sources exist in other plant families. Afzelia cuanzensis (syn. Afzelia quanzensis), a member of the Fabaceae family, contains measurable quantities of crepenynic acid in its seed oil, though at lower concentrations (0.09-0.1 mg/g) compared to Asteraceae sources [25] [26]. The presence of crepenynic acid in Afzelia species extends the phylogenetic distribution of this compound and suggests independent evolutionary origins of acetylenic fatty acid biosynthesis [27].

Leiocarpa brevicompta, another documented source, demonstrates the presence of crepenynic acid in additional taxonomic contexts, though specific quantitative data remains limited [2] [28] [29].

Biosynthetic Pathway Organization

The production of crepenynic acid in plants involves a specialized enzymatic pathway centered on fatty acid desaturase 2 (FAD2) variants that have evolved acetylenase activity. The pathway begins with linoleic acid as a substrate, which undergoes conversion to crepenynic acid through the action of Δ12-acetylenase enzymes [7] [8] [5]. This enzymatic conversion represents a remarkable example of protein evolution, where traditional desaturase enzymes have acquired the capacity to form triple bonds rather than double bonds [30] [31].

In Crepis alpina, the acetylenase enzyme responsible for crepenynic acid production has been extensively characterized, revealing a two-step mechanism involving initial hydrogen atom abstraction at the C12 position followed by formation of the acetylenic bond [7] [8]. Kinetic isotope effect studies have demonstrated that this process occurs through discrete steps, with the cleavage of the C12-H bond showing high sensitivity to isotopic substitution [7] [8].

Fungal and Microbial Producers

The production of crepenynic acid extends beyond the plant kingdom to include diverse fungal and microbial sources, demonstrating the widespread distribution of acetylenic fatty acid biosynthesis across biological systems.

Fungal Sources

Basidiomycete fungi represent a significant source of crepenynic acid and related acetylenic fatty acids. The Pacific golden chanterelle (Cantharellus formosus) has been identified as a notable producer, accumulating substantial quantities of crepenynic acid and its derivative dehydrocrepenynic acid [5] [4] [32]. This fungal species demonstrates the capacity to synthesize crepenynic acid through enzymatic pathways that share mechanistic similarities with plant systems while employing phylogenetically distinct enzymes [32].

Studies of Cantharellus formosus have revealed the presence of specialized desaturase and acetylenase enzymes capable of converting oleic acid through linoleic acid to crepenynic acid and subsequently to dehydrocrepenynic acid [32]. The identification of these fungal enzymes has provided important insights into the evolutionary origins of acetylenic fatty acid biosynthesis and has demonstrated that multiple lineages have independently evolved the capacity for triple bond formation in fatty acids.

Additional Basidiomycete species within the Cantharellaceae family have been documented to accumulate acetylenic fatty acids, with some species containing up to 62% of their total acyl lipids as acetylenic compounds [32]. This high level of accumulation suggests important ecological roles for these compounds in fungal biology, potentially including defense against herbivory and pathogen resistance.

Metabolic Pathway Characteristics in Fungi

The fungal pathway for crepenynic acid biosynthesis involves specialized fatty acid desaturases that have evolved acetylenase activity. In Cantharellus formosus, two key enzymes have been characterized: CfDES (a Δ12 desaturase) and CfACET (a linoleoyl 12-acetylenase) [32]. These enzymes work sequentially to convert oleic acid to linoleic acid and subsequently to crepenynic acid, demonstrating efficient metabolic channeling within the biosynthetic pathway [32].

The fungal acetylenase enzyme CfACET exhibits notable differences from plant acetylenases, including distinct substrate specificities and stereochemical preferences [32]. Unlike plant acetylenases, the fungal enzyme produces both cis and trans isomers of linoleic acid derivatives, indicating mechanistic differences in the acetylenation process [32].

Microbial Endophyte Contributions

Recent research has revealed important relationships between endophytic fungi and crepenynic acid accumulation in plant hosts. Studies of Dendrobium nobile have demonstrated positive correlations between specific endophytic fungal populations and fatty acid metabolites, including crepenynic acid [33]. Endophytic fungi such as Toxicocladosporium rubrigenum and Pleosporales species show significant positive correlations with crepenynic acid levels, suggesting that microbial colonization may enhance or facilitate acetylenic fatty acid biosynthesis in plant tissues [33].

These findings indicate that the natural occurrence of crepenynic acid may involve complex interactions between plant hosts and their associated microbial communities. The colonization of plant tissues by specific endophytic fungi appears to stimulate fatty acid metabolic pathways, potentially through the production of signaling molecules or the provision of enzymatic activities that complement plant biosynthetic capabilities [33].

Tissue-Specific Accumulation in Seeds and Leaves

The distribution of crepenynic acid within plant tissues demonstrates highly specific accumulation patterns that reflect both the regulatory control of biosynthetic pathways and the functional roles of acetylenic fatty acids in plant biology.

Seed-Specific Accumulation Patterns

Seeds represent the primary site of crepenynic acid accumulation across all documented plant sources. This tissue-specific localization reflects both the storage function of seed oils and the potential protective roles of acetylenic fatty acids during seed development and germination.

In Crepis alpina, crepenynic acid accumulation is exclusively observed in developing seeds, with no detectable levels in vegetative tissues despite the presence of acetylenase gene transcripts [6]. This pattern suggests that successful crepenynic acid production requires not only the expression of acetylenase enzymes but also appropriate cellular conditions and cofactor availability that are present specifically in seed tissues [6].

The temporal pattern of crepenynic acid accumulation in seeds follows a characteristic developmental profile. In Crepis rubra, time-course studies have demonstrated that crepenynic acid synthesis begins several days after flowering commences, with rapid accumulation occurring between the 14th and 28th days post-flowering [12]. This temporal pattern reaches maximum levels when crepenynic acid becomes the predominant fatty acid in the seed oil [12].

Subcellular Localization in Seeds

Within seed tissues, crepenynic acid demonstrates specific subcellular localization patterns that provide insights into its biosynthetic organization and storage mechanisms. The compound is predominantly incorporated into triacylglycerols, which serve as the primary storage form of fatty acids in seeds [3] [12].

Studies of triacylglycerol positional analysis have revealed that crepenynic acid shows preferential exclusion from the sn-2 position of glycerol molecules in Atractylodes species [14]. This positional specificity indicates that the enzymes responsible for triacylglycerol assembly exhibit substrate selectivity that favors the incorporation of crepenynic acid at the sn-1 and sn-3 positions rather than the central sn-2 position [14].

The incorporation of crepenynic acid into triacylglycerols represents the culmination of a complex biosynthetic pathway that involves the coordinated activity of acetylenase enzymes, acyl-CoA synthetases, and glycerol-3-phosphate acyltransferases [34]. This process ensures the efficient storage of acetylenic fatty acids while maintaining the stability and functionality of seed oil reserves.

Limited Vegetative Tissue Accumulation

In contrast to the high levels of accumulation observed in seeds, vegetative tissues generally contain little or no detectable crepenynic acid. This pattern has been extensively documented in Crepis alpina, where leaves and other vegetative tissues fail to accumulate crepenynic acid despite expressing acetylenase genes at detectable levels [6].

The absence of crepenynic acid accumulation in vegetative tissues appears to result from multiple factors, including competition with other fatty acid biosynthetic pathways and the lack of appropriate storage mechanisms [6]. Flower heads of Crepis alpina express moderate levels of acetylenase genes along with high levels of competing fatty acid desaturases (FAD2-3 and FAD3), which may divert substrates away from crepenynic acid production [6].

Real-time polymerase chain reaction analysis has revealed that acetylenase expression levels in developing seeds are approximately 10,000-fold higher than in flower heads, providing a quantitative basis for the tissue-specific accumulation pattern [6]. This dramatic difference in gene expression levels ensures that crepenynic acid biosynthesis is primarily directed toward seed tissues where storage and protective functions are most important.

Functional Implications of Tissue Distribution

The tissue-specific accumulation of crepenynic acid in seeds serves multiple functional roles that contribute to plant fitness and reproduction. The high concentrations of acetylenic fatty acids in seeds provide protection against fungal pathogens, insect herbivores, and other potential threats during the vulnerable periods of seed development, dormancy, and germination [21] [35] [36].

The defensive properties of crepenynic acid have been demonstrated through studies of Ixiolaena brevicompta, where high levels of this compound in seeds have been associated with toxicity to grazing animals [21] [37] [23]. This defensive function illustrates how the tissue-specific accumulation of specialized metabolites can provide ecological advantages while minimizing metabolic costs in non-essential tissues.

Furthermore, the concentration of crepenynic acid in seeds positions this compound as a precursor for the biosynthesis of more complex polyacetylenic natural products that may be produced during germination or early seedling development [38] [36]. This strategic localization ensures that the enzymatic machinery and substrate pools necessary for defensive compound production are available when young plants are most vulnerable to environmental threats.

XLogP3

6.3

Other CAS

13214-35-2

Wikipedia

(9Z)-octadec-9-en-12-ynoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

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